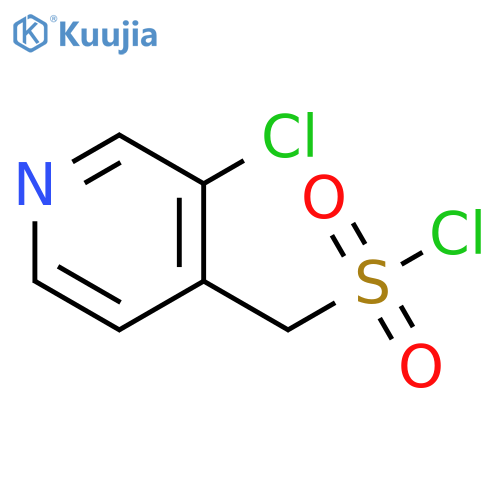

Cas no 1481254-16-3 ((3-chloropyridin-4-yl)methanesulfonyl chloride)

(3-chloropyridin-4-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-Pyridinemethanesulfonyl chloride, 3-chloro-

- (3-Chloropyridin-4-yl)methanesulfonyl chloride

- (3-chloropyridin-4-yl)methanesulfonyl chloride

-

- MDL: MFCD21286925

- インチ: 1S/C6H5Cl2NO2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2

- InChIKey: ZQWCKQNPVRMNFP-UHFFFAOYSA-N

- ほほえんだ: C1=NC=CC(CS(Cl)(=O)=O)=C1Cl

(3-chloropyridin-4-yl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-278048-0.25g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 0.25g |

$774.0 | 2023-09-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422170-100mg |

(3-Chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 95% | 100mg |

¥20260 | 2023-04-15 | |

| Enamine | EN300-278048-0.5g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 0.5g |

$809.0 | 2023-09-09 | ||

| Enamine | EN300-278048-5.0g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 5g |

$2650.0 | 2023-05-23 | ||

| Enamine | EN300-278048-10g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 10g |

$3622.0 | 2023-09-09 | ||

| Enamine | EN300-278048-1.0g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 1g |

$914.0 | 2023-05-23 | ||

| Enamine | EN300-278048-1g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-278048-10.0g |

(3-chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 10g |

$3929.0 | 2023-05-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422170-500mg |

(3-Chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 95% | 500mg |

¥18938 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422170-50mg |

(3-Chloropyridin-4-yl)methanesulfonyl chloride |

1481254-16-3 | 95% | 50mg |

¥17971 | 2023-04-15 |

(3-chloropyridin-4-yl)methanesulfonyl chloride 関連文献

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

(3-chloropyridin-4-yl)methanesulfonyl chlorideに関する追加情報

Introduction to (3-chloropyridin-4-yl)methanesulfonyl chloride (CAS No. 1481254-16-3)

(3-chloropyridin-4-yl)methanesulfonyl chloride, with the CAS number 1481254-16-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including a pyridine ring substituted with a chlorine atom at the 3-position and a methanesulfonyl chloride group at the 4-position, make it a versatile building block for further chemical modifications.

The significance of (3-chloropyridin-4-yl)methanesulfonyl chloride lies in its ability to undergo various chemical reactions that are essential for drug discovery and development. The methanesulfonyl chloride moiety is particularly valuable because it can be easily converted into other functional groups, such as sulfonamides, which are widely used in medicinal chemistry due to their biological activity. Additionally, the presence of a chlorine atom on the pyridine ring enhances the reactivity of the compound, allowing for further functionalization and diversification of molecular structures.

In recent years, there has been a surge in research focused on developing new therapeutic strategies for complex diseases such as cancer, inflammation, and infectious diseases. The demand for innovative chemical intermediates like (3-chloropyridin-4-yl)methanesulfonyl chloride has increased significantly as researchers strive to create more effective and targeted treatments. The compound's role in synthesizing small-molecule inhibitors and activators has been particularly noteworthy, with several studies highlighting its utility in generating novel pharmacophores.

One of the most compelling aspects of (3-chloropyridin-4-yl)methanesulfonyl chloride is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers can develop molecules that specifically target and inhibit aberrant kinase activity. Recent studies have demonstrated the effectiveness of derivatives of (3-chloropyridin-4-yl)methanesulfonyl chloride in preclinical models, paving the way for potential clinical applications.

The compound's versatility also extends to its use in designing modulators of G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to external stimuli, making them key targets for therapeutic intervention. Researchers have leveraged the reactivity of (3-chloropyridin-4-yl)methanesulfonyl chloride to develop novel ligands that can selectively bind to specific GPCRs, thereby modulating downstream signaling pathways. This approach has shown promise in treating conditions such as hypertension, depression, and chronic pain.

In addition to its role in developing small-molecule drugs, (3-chloropyridin-4-yl)methanesulfonyl chloride has found applications in materials science and agrochemicals. Its unique structural properties make it a valuable precursor for synthesizing advanced materials with tailored functionalities. For instance, researchers have explored its use in creating novel organic semiconductors and conductive polymers. Similarly, in agrochemicals, derivatives of this compound have been investigated for their potential as herbicides and fungicides, offering new solutions for crop protection.

The synthesis of (3-chloropyridin-4-yl)methanesulfonyl chloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination of pyridine derivatives followed by sulfonylation using methanesulfonyl chloride. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly. The development of greener synthetic protocols aligns with the growing emphasis on sustainable chemistry practices.

The safety profile of (3-chloropyridin-4-yl)methanesulfonyl chloride is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used when working with this compound. Additionally, adequate ventilation and waste disposal methods must be implemented to ensure safe laboratory practices.

In conclusion, (3-chloropyridin-4-yl)methanesulfonyl chloride (CAS No. 1481254-16-3) is a multifaceted chemical intermediate with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers developing innovative therapeutic agents and advanced materials. As scientific understanding continues to evolve, the role of this compound is expected to expand further, driving advancements in multiple scientific disciplines.

1481254-16-3 ((3-chloropyridin-4-yl)methanesulfonyl chloride) 関連製品

- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)

- 61078-42-0(Phenol, 4-(2,3-diphenylcyclopropyl)-)

- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)

- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)

- 57018-52-7(1-(tert-butoxy)propan-2-ol)

- 1481480-76-5(Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate)

- 372973-72-3((2E)-3-(2-ethylphenyl)amino-2-4-(3-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1573253-02-7(2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)

- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)